molecular formula C23H28N2O8 B605568 Arformoterol CAS No. 1254575-18-2

Arformoterol

カタログ番号: B605568
CAS番号: 1254575-18-2
分子量: 460.5 g/mol
InChIキー: ZDUPYZMAPCZGJO-QVVSPZKGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of arformoterol involves several key steps:

Industrial Production Methods: Industrial production of this compound often involves the preparation of this compound L-(+)-tartrate via this compound D-(-)-tartrate . This process ensures the production of the desired enantiomer with high purity and yield.

科学的研究の応用

Therapeutic Applications

1. Chronic Obstructive Pulmonary Disease (COPD)
Arformoterol is primarily indicated for the long-term maintenance treatment of COPD. Clinical studies have demonstrated that it significantly reduces the risk of respiratory-related hospitalizations and exacerbations. For instance, a year-long study showed that patients receiving this compound had a 40% lower risk of respiratory death or COPD exacerbation-related hospitalization compared to those on placebo .

2. Quality of Life Improvement
Patients treated with this compound reported significant improvements in quality of life metrics, as measured by standardized questionnaires like the St. George's Hospital Respiratory Questionnaire. Improvements in lung function were also noted, with greater increases in forced expiratory volume (FEV1) compared to other treatments such as salmeterol .

3. Safety Profile
this compound has been well-tolerated in clinical trials, with a favorable safety profile. Serious adverse events were less frequent compared to placebo, although some patients did experience cardiac events . The drug's long duration of action allows for twice-daily dosing, which enhances patient compliance.

Comparative Efficacy

In comparative studies against racemic formoterol, this compound demonstrated superior efficacy in improving lung function. In one study involving over 1400 subjects, this compound was associated with a quicker onset of action and sustained improvement in FEV1 compared to formoterol . The following table summarizes key findings from various studies:

StudyPopulationTreatmentDurationKey Findings
Patients with moderate to severe COPDThis compound vs. placebo1 year40% lower risk of respiratory death or hospitalization
COPD patientsThis compound vs. salmeterol12 weeksGreater improvement in FEV1; 78%-87% had ≥10% increase
COPD patientsThis compound vs. formoterol6 monthsWell-tolerated; significant improvement in pulmonary function

Additional Applications

While primarily used for COPD, this compound's bronchodilatory effects suggest potential applications in other respiratory conditions characterized by bronchoconstriction. Preclinical studies indicate that it may also inhibit inflammatory mediators like histamine and leukotrienes, which could be beneficial in asthma management .

特性

CAS番号

1254575-18-2

分子式

C23H28N2O8

分子量

460.5 g/mol

IUPAC名

(Z)-but-2-enedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide

InChI

InChI=1S/C19H24N2O4.C4H4O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-,19+;/m1./s1

InChIキー

ZDUPYZMAPCZGJO-QVVSPZKGSA-N

SMILES

O=CNC1=CC([C@@H](O)CN[C@H](C)CC2=CC=C(OC)C=C2)=CC=C1O.O=C(O)/C=C\C(O)=O

異性体SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C\C(=O)O)\C(=O)O

正規SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Arformoterol Maleate

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arformoterol
Reactant of Route 2
Arformoterol
Reactant of Route 3
Arformoterol
Reactant of Route 4
Arformoterol
Reactant of Route 5
Arformoterol
Reactant of Route 6
Reactant of Route 6
Arformoterol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。